![molecular formula C18H16N2O5S2 B2537411 Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896294-66-9](/img/structure/B2537411.png)
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that likely contains a benzothiazole core . Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to affect the pathways related to the growth and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
The compound has a melting point of 86-89 °c (lit) and a boiling point of 3703±250 °C (Predicted) . These properties can impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Action Environment
The compound should be stored at 2-8°c , indicating that temperature can affect its stability.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate in lab experiments include its unique structure and properties, which make it a versatile building block for the synthesis of new materials and drugs. However, the limitations of using this compound include its relatively complex synthesis method and the need for specialized equipment and expertise to work with it.
Future Directions
There are several future directions for research on Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate. In medicine, this compound could be further developed as a potential anti-inflammatory and anti-tumor drug. In biochemistry, this compound could be used to study the structure and function of DNA-binding proteins. In materials science, this compound could be used to form new materials with unique optical and electronic properties. Additionally, further research could be conducted to optimize the synthesis method of this compound and to develop new methods for working with this compound in the lab.
Synthesis Methods
The synthesis of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves several steps, including the reaction of 2-aminobenzoic acid with methylsulfonyl chloride to form 2-(methylsulfonyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to form the final product.
Scientific Research Applications
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.
properties
IUPAC Name |
ethyl 2-[(3-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-3-25-17(22)12-7-8-14-15(10-12)26-18(19-14)20-16(21)11-5-4-6-13(9-11)27(2,23)24/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLBBBYFUVKWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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